molecular formula C23H23NO7S B12193472 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12193472
M. Wt: 457.5 g/mol
InChI Key: VOCXGGFVJKRLLC-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno[8,7-e][1,3]oxazin-2-one core, a 2,4-dimethoxyphenyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C23H23NO7S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C23H23NO7S/c1-28-16-4-5-17(21(10-16)29-2)18-9-14-3-6-20-19(22(14)31-23(18)25)11-24(13-30-20)15-7-8-32(26,27)12-15/h3-6,9-10,15H,7-8,11-13H2,1-2H3

InChI Key

VOCXGGFVJKRLLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5)OC2=O)OC

Origin of Product

United States

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